2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid
Description
This compound features a thieno[2,3-d]pyrimidine core substituted with 5,6-dimethyl and 4-oxo groups, linked to a thioacetic acid moiety via a methylene bridge at position 2. The free carboxylic acid group enhances polarity, influencing solubility and bioavailability .
Properties
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-5-6(2)18-11-9(5)10(16)12-7(13-11)3-17-4-8(14)15/h3-4H2,1-2H3,(H,14,15)(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVRDEHHKXIWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidines. Some derivatives of thieno[2,3-d]pyrimidines have been reported as inhibitors for TrmD, a tRNA methyltransferase, isolated from Haemophilus influenzae. .
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidines, it may interact with its target protein and inhibit its function. The specific interaction and resulting changes would depend on the exact target and its role in cellular processes.
Biochemical Pathways
If the compound indeed targets TrmD, it could potentially affect tRNA methylation and protein synthesis. .
Result of Action
If the compound inhibits TrmD, it could potentially affect protein synthesis. .
Biological Activity
The compound 2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid (CAS No. 743440-25-7) is a thienopyrimidine derivative with potential biological activities that warrant detailed investigation. This article reviews its structural characteristics, biological activities, and relevant case studies that highlight its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 298.38 g/mol. The thienopyrimidine core structure contributes to its biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3S2 |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 743440-25-7 |
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Thienopyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
- Enzyme Inhibition : These compounds often act as inhibitors of enzymes such as dihydrofolate reductase, which is critical in the folate synthesis pathway in bacteria and cancer cells.
Anticancer Activity
A study conducted on similar thienopyrimidine derivatives demonstrated significant inhibitory effects on Polo-like kinase 1 (Plk1), a key regulator in cell division. The study reported the following findings:
- Inhibitory Concentration (IC50) : The IC50 values for several derivatives ranged from 0.5 to 10 µM against Plk1.
- Mechanism of Action : The compounds induced apoptosis in cancer cells by disrupting mitotic processes and promoting cell cycle arrest.
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 43 | 0.5 | Plk1 |
| 44 | 1.0 | Plk1 |
| 45 | 10 | Plk1 |
Antimicrobial Evaluation
Another research focused on the antimicrobial properties of thienopyrimidine-sulfonamide hybrids showed promising results:
- Activity Against Bacteria : The hybrid compound exhibited zones of inhibition measuring up to 29 mm against Staphylococcus aureus.
| Hybrid Compound ID | Zone of Inhibition (mm) | Reference Compound Zone (mm) |
|---|---|---|
| Hybrid 4ii | 15 | Sulfadiazine 29.67 |
| Hybrid 12ii | 18 | Sulfamethoxazole 27.67 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Triazinoindole Derivatives
- Example: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, Compound 23) Structural Difference: Replaces thienopyrimidine with a triazinoindole core. Impact: The triazinoindole system may enhance DNA intercalation or protein binding due to extended aromaticity, but lacks the 4-oxo group critical for hydrogen bonding in thienopyrimidines .
Benzimidazole-Thienopyrimidine Hybrids
- Example: 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide () Structural Difference: Introduces a benzimidazole substituent at position 4. Impact: Shows enhanced antimicrobial activity (MIC values: 1–4 µg/mL against S. aureus and E. coli) due to dual targeting of TrmD and DNA .
Side Chain Variations
Ester Derivatives
- Example: Methyl [(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate () Structural Difference: Methyl ester replaces the carboxylic acid. Impact: Increased lipophilicity (logP ~2.5 vs. ~1.8 for the acid), improving membrane permeability but reducing aqueous solubility .
Amide Derivatives
- Example: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (, Compound 27) Structural Difference: Bromine substituents and amide linkage.
Substituent Modifications on the Thienopyrimidine Core
Allyl Substitution
- Example: 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid () Structural Difference: Allyl group at position 3. Impact: The allyl moiety may introduce conformational flexibility, altering binding kinetics to enzymes like TrmD .
Cyclopenta-Fused Core
- Example: {[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid () Structural Difference: Cyclopenta ring fused to thienopyrimidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
